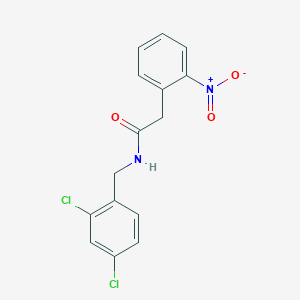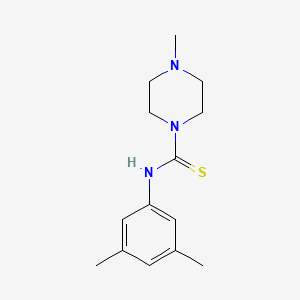
N-(2,4-dichlorobenzyl)-2-(2-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorobenzyl)-2-(2-nitrophenyl)acetamide, commonly known as dichlorophen, is a chemical compound that has been extensively studied for its antimicrobial properties. It belongs to the class of organic compounds known as benzylamines and is widely used in the pharmaceutical industry. The compound has been found to be effective against a wide range of bacteria and fungi, making it a promising candidate for the development of new antimicrobial agents.
作用機序
The mechanism of action of dichlorophen involves the disruption of the cell membranes of microorganisms. The compound is believed to interact with the phospholipid bilayer of the cell membrane, causing it to become destabilized. This leads to the leakage of cellular contents and ultimately cell death. In addition to its effects on the cell membrane, dichlorophen has also been shown to interfere with the metabolic pathways of microorganisms, further contributing to its antimicrobial activity.
Biochemical and Physiological Effects:
Dichlorophen has been found to have a number of biochemical and physiological effects. In addition to its antimicrobial activity, the compound has been shown to have anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response to infection and injury. This suggests that dichlorophen may have potential as an anti-inflammatory agent.
実験室実験の利点と制限
One of the main advantages of dichlorophen is its broad-spectrum antimicrobial activity. The compound has been found to be effective against a wide range of bacteria and fungi, making it a useful tool for researchers studying these microorganisms. Additionally, the compound is relatively easy to synthesize and can be produced on a large scale, making it a cost-effective option for laboratory experiments.
One of the limitations of dichlorophen is its potential toxicity. The compound has been found to be toxic to certain cell types, including human red blood cells. This suggests that caution should be exercised when using dichlorophen in laboratory experiments, particularly those involving human cells.
将来の方向性
There are a number of potential future directions for research on dichlorophen. One area of interest is the development of new antimicrobial agents based on the structure of dichlorophen. Researchers may also investigate the potential anti-inflammatory properties of the compound and its derivatives. Additionally, the toxicity of dichlorophen and its effects on human cells may be further studied to better understand its potential as a therapeutic agent.
合成法
The synthesis of dichlorophen involves the reaction of 2,4-dichlorobenzyl chloride with 2-nitroaniline in the presence of a base such as sodium hydroxide. The resulting product is then acetylated using acetic anhydride to yield N-(2,4-dichlorobenzyl)-2-(2-nitrophenyl)acetamide. The synthesis of dichlorophen is a relatively simple process and can be carried out on a large scale, making it a cost-effective option for pharmaceutical companies.
科学的研究の応用
Dichlorophen has been extensively studied for its antimicrobial properties and has been found to be effective against a wide range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The compound has been shown to inhibit the growth of these microorganisms by disrupting their cell membranes and interfering with their metabolic pathways. The antimicrobial activity of dichlorophen makes it a promising candidate for the development of new antibiotics and antifungal agents.
特性
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O3/c16-12-6-5-11(13(17)8-12)9-18-15(20)7-10-3-1-2-4-14(10)19(21)22/h1-6,8H,7,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGVWUBSBBWQLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1-azepanylcarbonyl)phenyl]-2-furamide](/img/structure/B5823604.png)


![N-isopropyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5823620.png)

![N-methyl-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B5823632.png)

![4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5823641.png)
![3-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5823646.png)

![4-[(dimethylamino)methylene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5823676.png)


